2-Piperazin-1-yl-isonicotinic acid methyl ester
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Overview
Description
2-Piperazin-1-yl-isonicotinic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to an isonicotinic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-isonicotinic acid methyl ester typically involves the reaction of isonicotinic acid methyl ester with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-isonicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Piperazin-1-yl-isonicotinic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. It can act as a ligand for various receptors, influencing their activity and modulating biological pathways. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Cetirizine ethyl ester dihydrochloride: A second-generation antihistamine with a similar piperazine structure.
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: Used in the development of protein degraders and has a similar piperazine moiety
Uniqueness
2-Piperazin-1-yl-isonicotinic acid methyl ester is unique due to its specific combination of the piperazine ring and isonicotinic acid methyl ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-piperazin-1-ylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-10(8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQONLTWOJTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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